molecular formula C20H26N4O2 B10912846 2-Amino-4-(1-ethyl-3-isopropyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-ethyl-3-isopropyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10912846
M. Wt: 354.4 g/mol
InChI Key: WJEVGJGNJQLRNU-UHFFFAOYSA-N
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Description

2-AMINO-4-(1-ETHYL-3-ISOPROPYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a chromene core, and a cyanide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ETHYL-3-ISOPROPYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Construction of the Chromene Core: The chromene core is formed by the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate diene.

    Introduction of the Cyanide Group: The cyanide group is introduced via nucleophilic substitution reactions, often using cyanide salts like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the amino and pyrazole groups.

    Reduction Products: Reduced derivatives of the chromene core.

    Substitution Products: Compounds where the cyanide group is replaced by other functional groups.

Scientific Research Applications

2-AMINO-4-(1-ETHYL-3-ISOPROPYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In the context of anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(1-ETHYL-3-ISOPROPYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    2-AMINO-4-(1-ETHYL-3-ISOPROPYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 2-AMINO-4-(1-ETHYL-3-ISOPROPYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions, which distinguishes it from similar compounds.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-amino-4-(1-ethyl-3-propan-2-ylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H26N4O2/c1-6-24-10-13(18(23-24)11(2)3)16-12(9-21)19(22)26-15-8-20(4,5)7-14(25)17(15)16/h10-11,16H,6-8,22H2,1-5H3

InChI Key

WJEVGJGNJQLRNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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